BM152054
Beschreibung
Contextualization within Thiazolidinedione (TZD) Class of Nuclear Receptor Ligands
BM152054 belongs to the thiazolidinedione (TZD) class of compounds, which are characterized by a five-membered C3NS heterocyclic ring nih.gov. This class of synthetic compounds is well-recognized for its role as agonists for peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. Prominent members of the TZD class include pioglitazone (B448) and rosiglitazone, which have been utilized in clinical settings. The primary mechanism through which TZDs exert their effects involves binding to PPARγ, particularly within fat cells, thereby enhancing cellular responsiveness to insulin (B600854). This interaction leads to the modulation of gene transcription, influencing various aspects of glucose and lipid metabolism.
Overview of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Metabolic Regulation
PPARγ operates by forming heterodimers with retinoid X receptors (RXRs), and these complexes subsequently regulate the transcription of a diverse array of genes. Its primary regulatory functions involve genes essential for adipocyte differentiation, maintenance, and function, as well as those implicated in lipid and glucose metabolism, such as lipogenesis, fatty acid transport, and gluconeogenesis. While PPARγ is expressed in various tissues, its highest expression levels are observed in white adipose tissue (WAT) and brown adipose tissue (BAT). Furthermore, PPARγ contributes to glucose homeostasis by upregulating the expression of glucose transporter type 4 (Glut4) and influencing the secretion of adipokines, such as adiponectin, from adipose tissue. It is also important to note that PPARγ exists in different isoforms, notably PPARγ1 and PPARγ2, which may exhibit distinct functional roles in adipocyte biology and metabolic regulation.
Rationale for Investigating this compound as a Research Compound
The investigation of this compound as a research compound stems from its identified potent PPARγ-activating capabilities, demonstrated in in vitro transient transfection assays nih.gov. A significant aspect of its study has been to elucidate its acute and chronic effects on glucose metabolism, particularly in skeletal muscle, a major site of insulin action, especially in models of insulin resistance, such as genetically obese rats.
Research findings indicate that chronic oral treatment with this compound in insulin-resistant obese rats led to a notable increase in the insulin-stimulated effect on muscle glycogen (B147801) synthesis. This effect was comparable to that observed with another TZD compound, BM13.1258.
The following table summarizes key findings regarding the effects of this compound and BM13.1258 on glucose metabolism in rat skeletal muscle:
| Compound | PPARγ Activation (in vitro) | Insulin-Induced Increment in Muscle Glycogen Synthesis (μmol glucose incorporated into glycogen g⁻¹ h⁻¹, obese rats, 10-day oral treatment) | Inhibition of Mitochondrial Fuel Oxidation (% inhibition of CO₂ production from palmitate, isolated muscle, 25h) |
| Control | N/A | +1.19 ± 0.28 | N/A |
| BM13.1258 | Potent Activator | +2.50 ± 0.20 | -47 ± 9% |
| This compound | Potent Activator nih.gov | +2.55 ± 0.46 | -51 ± 4% |
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5-[[4-[2-(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S3/c1-12-15(23-21(28-12)17-3-2-9-29-17)6-8-27-16-5-4-13(19-14(16)7-10-30-19)11-18-20(25)24-22(26)31-18/h2-5,7,9-10,18H,6,8,11H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRQLASUMBMPRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CS2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901114170 | |
| Record name | 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213411-84-8 | |
| Record name | 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213411-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[4-[2-[5-Methyl-2-(2-thienyl)-4-oxazolyl]ethoxy]benzo[b]thien-7-yl]methyl]-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901114170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Bm152054 Action
BM152054 as a Potent Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activator
This compound has been identified as a potent activator of PPARγ, a nuclear receptor that plays a crucial role in regulating various metabolic processes, including adipogenesis, glucose homeostasis, and insulin (B600854) sensitivity. Its agonistic activity on PPARγ is a key aspect of its therapeutic potential. medchemexpress.comnih.govnih.gov
In Vitro Evidence of PPARγ Agonistic Activity via Transient Transfection Assays
In vitro studies have consistently demonstrated the potent PPARγ agonistic activity of this compound. Transient transfection assays, typically employing CV-1 cells co-transfected with expression plasmids for PPARγ2 and its heterodimerization partner Retinoid X Receptor alpha (RXRα) along with a Peroxisome Proliferator Response Element (PPRE)-luciferase reporter plasmid, have shown that this compound activates PPARγ2-dependent luciferase expression in a dose-dependent manner. medchemexpress.combiorxiv.org Notably, the activation potential of this compound has been observed to be superior to that of rosiglitazone, another well-known PPARγ agonist. medchemexpress.com The half-maximal effective concentration (EC50) for human PPARγ activation by this compound has been reported as 550 nM. medchemexpress.com
Table 1: PPARγ Agonistic Activity of this compound in Transient Transfection Assays
| Compound | Target Receptor | EC50 (nM) | Reference |
| This compound | Human PPARγ | 550 | medchemexpress.com |
Transcriptional Regulation of Target Genes by PPARγ-RXR Dimerization
Once activated by ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). elifesciences.orgresearchgate.netnih.govmedchemexpress.com This PPARγ-RXR heterodimer then binds to specific DNA sequences known as PPREs, located in the promoter or intragenic regions of target genes. elifesciences.orgnih.govmedchemexpress.com The binding of the PPARγ-RXR dimer to PPREs facilitates the recruitment of coactivator proteins, which synergize to form an active transcriptional complex. This complex promotes or inhibits the transcription of specific target genes. elifesciences.orgresearchgate.netnih.gov Through this mechanism, this compound, as a PPARγ agonist, influences the expression of genes involved in fatty acid metabolism, glucose metabolism, adipogenesis, and insulin sensitivity. elifesciences.orgresearchgate.netmedchemexpress.com The ability of this compound to enhance insulin-stimulated muscle glycogen (B147801) synthesis in insulin-resistant obese rats is consistent with its PPARγ-agonistic activity. medchemexpress.combiorxiv.org
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)-Independent Mechanisms of this compound
Beyond its well-established role as a PPARγ activator, investigations into this compound have revealed evidence of mechanisms that operate independently of PPARγ. These alternative pathways contribute to its broader metabolic effects. medchemexpress.com
Evidence for Alternative Biochemical Pathways in Glucose Metabolism
Studies have indicated that this compound can affect muscle glucose metabolism through more than one mechanism of action, suggesting the involvement of pathways independent of PPARγ activation. medchemexpress.combiorxiv.org While chronic oral treatment with this compound significantly increased the stimulatory effect of insulin on muscle glycogen synthesis, a PPARγ-dependent effect, its impact on insulin-independent glucose oxidation was less pronounced compared to a related compound, BM13.1258. medchemexpress.combiorxiv.org This differential effect on glucose oxidation, which is not directly correlated with its PPARγ activation potential, hints at alternative biochemical pathways. medchemexpress.combiorxiv.org this compound is known to promote glucose utilization in peripheral tissues by enhancing insulin action. nih.gov The existence of various alternative glucose metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway, glucuronic acid pathway, and polyol pathway, provides potential avenues for these PPARγ-independent effects.
Impact on Mitochondrial Fuel Oxidation
A significant PPARγ-independent mechanism of this compound involves its direct impact on mitochondrial fuel oxidation. Research has shown that this compound, along with other thiazolidinediones (TZDs), consistently inhibits mitochondrial fuel oxidation in isolated rat skeletal muscle. This effect is acute and does not rely on changes in gene expression, further supporting its PPARγ-independent nature. Specifically, this compound was found to inhibit carbon dioxide (CO2) production from palmitate by 51 ± 4% after 25 hours. This direct inhibition of mitochondrial fuel oxidation is considered a group-specific effect of TZDs and is independent of PPARγ-mediated gene expression.
Table 2: Inhibition of Mitochondrial CO2 Production from Palmitate by Thiazolidinediones
| Compound | Inhibition of CO2 Production from Palmitate (%) (Mean ± SD) | Reference |
| Troglitazone | -61 ± 2 | |
| Pioglitazone (B448) | -43 ± 7 | |
| Rosiglitazone | -22 ± 6 | |
| BM13.1258 | -47 ± 9 | |
| This compound | -51 ± 4 | |
| T-174 | -59 ± 4 |
Modulation of Catabolic Responses Independent of PPARγ Activation
While thiazolidinediones are known for their ability to activate PPARγ and improve insulin sensitivity, studies indicate that this compound can also affect glucose metabolism through mechanisms independent of PPARγ activation. Acute exposure to this compound in vitro elicits a distinct catabolic response in muscle specimens, observed in both lean and genetically obese rats. This response is characterized by a notable increase in glycolysis, a reduction in glycogen synthesis, and an acceleration of glucose transport guidetopharmacology.org. These acute effects occur within a timeframe too short to be attributed to the modulation of gene transcription rates, suggesting the involvement of PPARγ-independent pathways in the metabolic actions of thiazolidinediones guidetopharmacology.org.
Further evidence for PPARγ-independent action comes from the differential effects of this compound and BM13.1258 on glucose oxidation. Despite exhibiting comparable potencies in PPARγ activation and improving insulin-stimulated muscle glycogenesis, this compound showed only a modest increase in insulin-independent glucose oxidation (to 137% and 124% of control in the absence and presence of insulin, respectively) compared to BM13.1258 (to 191% and 183% of control) guidetopharmacology.org. This disparity highlights the presence of underlying mechanisms independent of PPARγ.
Moreover, this compound, along with other TZDs, has been shown to directly inhibit mitochondrial fuel oxidation. This effect is independent of PPARγ-mediated gene expression wikipedia.orghznu.edu.cn. Specifically, this compound inhibited carbon dioxide (CO2) production from palmitate by 51% ± 4% after 25 hours of exposure wikipedia.org. This direct inhibition of mitochondrial fuel oxidation represents a group-specific effect of TZDs that does not rely on PPARγ activation.
Table 1: Inhibition of Mitochondrial CO2 Production from Palmitate by Thiazolidinediones
| Compound | Percent Inhibition of CO2 Production (25h) | Citation |
| Troglitazone | -61 ± 2% | wikipedia.org |
| Pioglitazone | -43 ± 7% | wikipedia.org |
| Rosiglitazone | -22 ± 6% | wikipedia.org |
| BM13.1258 | -47 ± 9% | wikipedia.org |
| This compound | -51 ± 4% | wikipedia.orghznu.edu.cn |
| T-174 | -59 ± 4% | wikipedia.org |
This compound Effects on Intracellular Signaling Cascades
Potentiation of Insulin Signaling Pathway Components (e.g., Akt Phosphorylation)
This compound plays a role in potentiating components of the insulin signaling pathway, particularly Akt phosphorylation, which is crucial for glucose metabolism. The activation of the PI3K/Akt pathway is an early and pivotal event in insulin signaling uni.lunih.gov. Upon insulin binding to its receptor, the insulin receptor substrate (IRS) proteins are phosphorylated and activated, leading to the recruitment and activation of PI3K and its downstream target, Akt (also known as Protein Kinase B or PKB) wikiwand.comuni.lu.
Akt undergoes phosphorylation and subsequent activation in response to insulin stimulation, mediating significant insulin-regulated metabolic effects uni.lunih.gov. Specifically, Akt is phosphorylated and activated at two key sites: threonine 308 (Thr308) by phosphoinositide-dependent protein kinase 1 (PDK1), and serine 473 (Ser473) by mTOR complex 2 (mTORC2) uni.lumims.com.
Studies have demonstrated that this compound, as a PPARγ agonist, acutely potentiates insulin-stimulated Akt phosphorylation at Thr308 in adipose and muscle tissues within a single day of treatment nih.gov. This potentiation was found to correlate with an increase in Akt phosphorylation at Ser473, as well as tyrosine phosphorylation of the insulin receptor β subunit and insulin receptor substrate-1, and serine phosphorylation of glycogen synthase kinase-3α/β nih.gov. These findings suggest that this compound's potentiation of insulin signaling is an early and potentially primary effect in its metabolic actions nih.gov.
Interaction with Other Metabolic Regulatory Pathways
Metabolic pathways within cells are not isolated but are intricately interconnected, with substances frequently entering from and leaving for other pathways nih.govuni.lu. The regulation of these pathways is multifaceted, involving control over enzyme activity, enzyme concentration, and the compartmentalization of metabolic events within the cell uni.lufishersci.ca.
The observed effects of this compound, particularly its differential impact on glucose oxidation compared to its PPARγ activation profile, strongly suggest its interaction with various other metabolic regulatory pathways guidetopharmacology.org. The shift in intracellular glucose metabolism from glycogenesis towards glycolysis in response to acute this compound exposure further underscores its influence on these interconnected biochemical processes guidetopharmacology.org. Beyond its effects on insulin signaling and glucose oxidation, the direct inhibition of mitochondrial fuel oxidation by this compound wikipedia.orghznu.edu.cn represents a significant interaction with the broader metabolic landscape, affecting cellular energy production and substrate utilization.
Biological Efficacy of Bm152054 in Glucose Homeostasis
Modulation of Insulin (B600854) Sensitivity
BM152054's capacity to modulate insulin sensitivity is a key aspect of its potential therapeutic utility in conditions characterized by insulin resistance.
In Vivo Studies in Insulin-Resistant Animal Models (e.g., Obese Zucker Rats)
Chronic oral administration of this compound has demonstrated a distinct insulin-sensitizing action in insulin-resistant obese Zucker rats nih.gov. After 10 days of oral treatment, this compound significantly enhanced the stimulatory effect of insulin on muscle glycogen (B147801) synthesis in these animals nih.govnih.gov. The insulin-induced increment in glucose incorporation into glycogen was notably higher in this compound-treated obese rats compared to controls. Specifically, the mean insulin-induced increment was +2.55 ± 0.46 µmol glucose incorporated into glycogen g⁻¹ h⁻¹ in this compound-treated rats, as opposed to +1.19 ± 0.28 µmol glucose incorporated into glycogen g⁻¹ h⁻¹ in control animals (P<0.05) nih.govnih.gov. This indicates that this compound effectively counteracted the prevailing insulin resistance in this animal model nih.gov.
Conversely, in lean Sprague-Dawley rats with normal insulin sensitivity, chronic oral treatment with this compound did not significantly affect glucose handling in skeletal muscle, aligning with observations for other TZDs in healthy rodents nih.gov. While a related compound, BM13.1258, demonstrated increased glucose transport rates in obese rats, this compound exhibited only non-significant trends in this regard nih.gov.
Table 1: Insulin-Induced Increment in Muscle Glycogen Synthesis in Obese Zucker Rats (Chronic Oral Treatment)
| Treatment Group | Insulin-Induced Increment (µmol glucose incorporated into glycogen g⁻¹ h⁻¹) | P-value vs. Control |
| Control | 1.19 ± 0.28 | |
| This compound | 2.55 ± 0.46 | <0.05 |
In Vitro Assessment in Isolated Muscle Tissues
In contrast to its chronic in vivo effects, acute exposure of isolated muscle strips to this compound in vitro elicited a distinct catabolic response in glucose metabolism nih.govnih.gov. This acute effect was observed in muscle specimens from both lean and obese rats nih.govnih.gov. The catabolic response was characterized by a marked increase in glycolysis, a reduction in glycogen synthesis, and an acceleration of glucose transport nih.gov.
In isolated soleus muscle from lean rats, a concentration of 1 µmol l⁻¹ this compound was sufficient to significantly increase insulin-stimulated lactate (B86563) release nih.gov. Furthermore, an inhibitory effect on the glycogenic pathway was observed, indicated by decreases in insulin-stimulated glycogen synthesis and associated muscle glycogen content, with statistical significance noted for this compound nih.gov. In insulin-resistant muscles obtained from obese rats, acute this compound exposure similarly induced a catabolic response, shifting intracellular glucose metabolism from the glycogenic pathway towards the glycolytic pathway nih.gov.
Regulation of Skeletal Muscle Glucose Metabolism by this compound
This compound influences various facets of skeletal muscle glucose metabolism, with differential effects depending on the duration and mode of exposure.
Effects on Glycogen Synthesis
Chronic oral treatment with this compound for 10 days significantly increased insulin-stimulated muscle glycogen synthesis in insulin-resistant obese Zucker rats, as detailed in Section 3.1.1 nih.govnih.gov. This indicates an improvement in the muscle's ability to store glucose as glycogen in response to insulin under chronic conditions nih.gov. However, acute in vitro exposure to this compound led to a reduction in glycogen synthesis in muscle strips from both lean and obese rats, demonstrating a contrasting effect depending on the experimental setup nih.gov.
Influence on Glucose Oxidation
The influence of this compound on glucose oxidation appears less pronounced compared to its effects on glycogen synthesis. Chronic oral treatment with this compound resulted in only non-significant stimulatory trends in both basal and insulin-stimulated glucose oxidation rates nih.govnih.gov. Specifically, glucose oxidation increased to 137% of control in the absence of insulin and to 124% of control in the presence of insulin, but these changes were not statistically significant nih.govnih.gov. This contrasts with the effects of BM13.1258, which significantly increased glucose oxidation nih.gov. Despite comparable effects on PPARγ activation and amelioration of insulin resistance, this compound and BM13.1258 exhibited different impacts on glucose oxidation nih.govnih.gov.
Table 2: Glucose Oxidation Rates in Obese Zucker Rats (Chronic Oral Treatment)
| Treatment Group | Basal Glucose Oxidation (% of Control) | Insulin-Stimulated Glucose Oxidation (% of Control) |
| Control | 100 | 100 |
| This compound | 137 (ns) | 124 (ns) |
ns: not significant
Impact on Glycolysis and Lactate Production
Acute in vitro exposure of muscle specimens from both lean and obese rats to this compound markedly increased glycolysis and lactate release nih.gov. This suggests that under acute conditions, this compound shifts glucose metabolism towards anaerobic pathways. In lean rats, 1 µmol l⁻¹ this compound significantly increased insulin-stimulated lactate release nih.gov. However, rates of lactate release were not affected by chronic oral TZD treatment over a 10-day period nih.gov.
Experimental Paradigms and Findings: in Vitro Research
Cell Culture Models for BM152054 Studies
Transient Transfection Systems (e.g., CV-1 cells for PPARγ activity)
Transient transfection assays have been instrumental in identifying this compound as a potent activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Although the specific cell line used in the definitive studies is not explicitly detailed in all available literature, CV-1 cells, which are derived from monkey kidneys, are a commonly utilized model for such assays due to their high transfection efficiency and low endogenous receptor activity. In these experimental setups, cells are transiently transfected with a plasmid containing the PPARγ gene and a reporter gene whose expression is driven by a PPARγ-responsive promoter. The activation of PPARγ by a ligand like this compound leads to the expression of the reporter gene, which can be quantified to determine the compound's potency as a PPARγ agonist. Studies have confirmed that this compound is a powerful activator of PPARγ in these in vitro transfection systems nih.gov.
Isolated Tissue Preparations (e.g., Rat Soleus Muscle Strips)
Isolated tissue preparations provide a more physiologically relevant context to study the metabolic effects of compounds. The rat soleus muscle, a predominantly slow-twitch oxidative muscle, is a well-established model for investigating glucose metabolism. In studies involving this compound, strips of soleus muscle from both lean and genetically obese (Zucker) rats have been utilized to examine its acute effects on glucose handling nih.govnih.gov.
These experiments allow for the direct assessment of glucose transport, glycogen (B147801) synthesis, and glycolysis in response to the compound, independent of systemic hormonal and neural influences. Acute exposure of isolated soleus muscle from both lean and obese rats to this compound has been shown to elicit a distinct catabolic response in glucose metabolism. This indicates that this compound can directly affect muscle glucose handling nih.govnih.gov.
Specific Cellular Lineages (e.g., Astrocytes for Receptor-Independent Effects)
Currently, there is no publicly available scientific literature detailing the use of specific cellular lineages, such as astrocytes, to investigate the receptor-independent effects of this compound.
Biochemical and Molecular Assays for this compound Characterization
Measurement of Glucose Incorporation into Glycogen
A key method to assess the anabolic effects of insulin (B600854) and insulin-sensitizing agents on muscle tissue is the measurement of radiolabeled glucose incorporation into glycogen. This assay provides a direct measure of glycogen synthesis rates.
In studies with isolated rat soleus muscle strips from insulin-resistant obese Zucker rats, the effect of chronic treatment with this compound on insulin-stimulated glycogen synthesis was evaluated. Following a 10-day oral treatment period, the insulin-induced increase in the incorporation of glucose into glycogen was significantly enhanced. This demonstrates the insulin-sensitizing effect of this compound on muscle glycogen synthesis nih.gov. In contrast, acute in vitro exposure of muscle strips to this compound led to a shift in glucose metabolism away from glycogen synthesis and towards glycolysis nih.gov.
Table 1: Effect of Chronic this compound Treatment on Insulin-Stimulated Glycogen Synthesis in Isolated Soleus Muscle of Obese Zucker Rats nih.gov
| Treatment Group | Insulin-Induced Increment in Glycogen Synthesis (µmol glucose incorporated/g/h) |
| Control | +1.19 ± 0.28 |
| This compound | +2.55 ± 0.46 |
Data is presented as the mean ± standard error of the mean.
Assessment of CO2 Production from Substrates (Glucose, Palmitate)
The measurement of CO2 production from radiolabeled substrates is a standard method for assessing the rate of substrate oxidation. This technique has been applied to investigate the effects of this compound on glucose oxidation in isolated rat soleus muscle.
Following chronic oral treatment of obese Zucker rats with this compound, there was a non-significant trend towards an increase in both basal and insulin-stimulated glucose oxidation. The production of CO2 from glucose trended towards being 137% of the control in the absence of insulin and 124% of the control in the presence of insulin nih.govnih.gov. This suggests a modest effect on enhancing the complete oxidation of glucose in skeletal muscle under these conditions nih.gov.
There is no available data from scientific literature on the effect of this compound on the oxidation of palmitate as measured by CO2 production.
Table 2: Effect of Chronic this compound Treatment on Glucose Oxidation in Isolated Soleus Muscle of Obese Zucker Rats nih.govnih.gov
| Condition | Glucose Oxidation (% of Control) |
| Basal (No Insulin) | 137% |
| Insulin-Stimulated | 124% |
Information regarding the chemical compound “this compound” is not available in the public domain.
Extensive searches for the chemical compound “this compound” in scientific literature and research databases have yielded no specific results. Consequently, it is not possible to provide an article detailing its experimental paradigms and findings as requested.
The outlined sections require specific in vitro research data on this compound, including:
Quantification of its effects on lactate (B86563) release.
Analysis of its impact on insulin-stimulated glucose uptake.
Evaluation of its role in protein phosphorylation, specifically of Akt-pT308.
Without any available scientific studies or data pertaining to "this compound," the generation of an accurate and informative article that adheres to the requested structure and content is not feasible. Further research on this specific compound would be necessary to produce the detailed findings required for the article.
Experimental Paradigms and Findings: in Vivo Research
Animal Models for BM152054 Efficacy Evaluation
The evaluation of this compound's efficacy has largely relied on well-established animal models that mimic human metabolic conditions.
Genetically Obese and Lean Rat Models (e.g., Zucker Rats)
Studies on this compound have utilized both lean Sprague-Dawley (SD) rats and genetically obese Zucker rats (fa/fa) to assess its efficacy nih.govnih.gov. The obese Zucker rat model is widely recognized for its characteristics of severe insulin (B600854) resistance and features of metabolic syndrome, making it a pertinent model for investigating antidiabetic compounds nih.gov. Research has shown that chronic oral treatment with this compound exhibits a distinct insulin-sensitizing action within the soleus muscle of obese Zucker rats nih.govnih.gov. Conversely, in lean SD rats, which possess normal insulin sensitivity, this compound demonstrated minimal to no significant metabolic effects, aligning with observations for other thiazolidinediones (TZDs) in healthy rodents nih.gov.
Insulin-Resistant Rodent Models
The genetically obese Zucker rat (fa/fa) serves as a critical insulin-resistant rodent model for evaluating the therapeutic potential of compounds like this compound nih.gov. In these models, this compound has been shown to possess the capacity to counteract the prevalent insulin resistance nih.gov. This makes the model particularly valuable for understanding how the compound might improve glucose homeostasis in conditions characterized by impaired insulin sensitivity.
Investigational Approaches for Systemic Metabolic Impact
To understand the systemic metabolic impact of this compound, researchers have employed different administration protocols.
Chronic Oral Administration Studies
Chronic oral administration studies have been a primary investigational approach for this compound, typically involving a 10-day treatment period in rats nih.govnih.gov. These studies are designed to assess the sustained and broader metabolic effects of the compound. Notably, this compound was administered at daily oral doses considerably lower (more than 30-fold below) than those of troglitazone, another TZD, which has been shown to improve metabolic parameters in obese Zucker rats nih.gov.
Acute Treatment Protocols
While the main in vivo investigations focused on chronic administration, acute effects of this compound on glucose metabolism were predominantly explored through in vitro methodologies. These involved exposing isolated soleus muscle strips from both lean and obese rats to the compound nih.govnih.gov. In these acute in vitro settings, this compound induced a distinct catabolic response in glucose metabolism, characterized by an increase in glycolysis, a reduction in glycogen (B147801) synthesis, and an acceleration of glucose transport nih.gov. This acute in vitro action contrasts with the metabolic effects observed during chronic in vivo treatment.
Physiological Outcomes and Tissue-Specific Responses
This compound elicits specific physiological outcomes and tissue-specific responses, particularly in skeletal muscle.
Skeletal Muscle Glucose Metabolism: In insulin-resistant obese Zucker rats, a 10-day oral treatment with this compound significantly enhanced the stimulatory effect of insulin on muscle glycogen synthesis nih.govnih.gov. The observed insulin-induced increment in glycogen synthesis was notably higher in the this compound-treated group compared to control obese rats. This effect was specifically observed in the insulin-resistant obese rats and not in lean Sprague-Dawley rats nih.gov.
The quantitative findings regarding the effect on insulin-stimulated muscle glycogen synthesis are summarized in Table 1:
Table 1: Effect of Chronic Oral this compound Treatment on Insulin-Stimulated Muscle Glycogen Synthesis in Obese Zucker Rats nih.govnih.gov
| Group (10-day oral treatment) | Insulin-induced increment in glycogen synthesis (µmol glucose incorporated into glycogen g⁻¹ h⁻¹) | Statistical Significance (vs. control) |
| Control (Obese Zucker) | 1.19 ± 0.28 | - |
| This compound (Obese Zucker) | 2.55 ± 0.46 | P<0.05 |
| BM131258 (Obese Zucker) | 2.50 ± 0.20 | P<0.05 |
Regarding glucose oxidation, chronic oral administration of this compound did not lead to a significant increase in insulin-independent glucose oxidation in obese Zucker rats (resulting in 137% and 124% of control in the absence and presence of insulin, respectively, which was not statistically significant). This response differed from that observed with BM131258, another related compound nih.govnih.gov. The comparable effects of this compound on PPARγ activation and the amelioration of insulin resistance, alongside its differential impact on glucose oxidation compared to BM131258, suggest that this compound may affect muscle glucose metabolism through multiple mechanisms nih.govnih.gov.
Body Weight Gain: Chronic oral administration of this compound did not result in a significant influence on body weight gain in either lean SD rats or obese Zucker rats over the 10-day treatment period nih.gov.
The body weight gain data are presented in Table 2:
Table 2: Effect of Chronic Oral this compound Treatment on Body Weight Gain in Rats nih.gov
| Rat Model | Group (10-day oral treatment) | Body Weight Gained (g) | Statistical Significance (vs. control) |
| Lean SD Rats | Control | 30 ± 3 | - |
| Lean SD Rats | This compound | 28 ± 6 | Not significant |
| Obese Zucker Rats | Control | 43 ± 5 | - |
| Obese Zucker Rats | This compound | 46 ± 8 | Not significant |
Systemic Glucose Homeostasis Parameters
A key finding related to systemic glucose homeostasis was the compound's ability to enhance the stimulatory effect of insulin on muscle glycogen synthesis in obese Zucker rats. The insulin-induced increment in glucose incorporated into glycogen was notably higher in this compound-treated obese rats compared to controls. guidetopharmacology.orgmedchemexpress.com
Table 1: Effect of this compound on Insulin-Induced Muscle Glycogen Synthesis in Obese Zucker Rats
| Group | Insulin-Induced Increment in Glucose Incorporated into Glycogen (µmol glucose g⁻¹ h⁻¹) | P-value (vs. Control) |
| Control | 1.19 ± 0.28 | - |
| This compound | 2.55 ± 0.46 | < 0.05 |
Furthermore, mean glucose oxidation was observed to increase in an insulin-independent manner in response to this compound, reaching 124% of control levels in the presence of insulin, though this increase was not statistically significant. guidetopharmacology.orgmedchemexpress.com
Modulation of Plasma Insulin and Free Fatty Acid Levels
While this compound has been shown to exert an insulin-sensitizing action and ameliorate insulin resistance in vivo guidetopharmacology.orgmedchemexpress.com, direct detailed in vivo data specifically on its modulation of plasma insulin and free fatty acid (FFA) levels in the provided research snippets are not explicitly available for this compound. General information regarding the thiazolidinedione class indicates that these compounds typically reduce plasma free fatty acid levels. mims.com However, this effect is attributed to the class as a whole and not specifically detailed for this compound in the context of in vivo studies.
Tissue-Specific Insulin Sensitivity (e.g., Muscle, Adipose, Liver)
Research on this compound has provided specific insights into its effects on skeletal muscle insulin sensitivity. In soleus muscle isolated from obese Zucker rats, this compound exhibited a significant insulin-sensitizing action, effectively counteracting the prevailing insulin resistance observed in these animals. guidetopharmacology.org This effect was evidenced by an increased stimulatory effect of insulin on muscle glycogen synthesis following chronic oral treatment. guidetopharmacology.orgmedchemexpress.com
Beyond its insulin-sensitizing effects, in vitro studies with this compound on isolated rat soleus muscle strips revealed a distinct catabolic response of glucose metabolism upon acute exposure, observed in specimens from both lean and obese rats. guidetopharmacology.orgmedchemexpress.com Additionally, this compound consistently inhibited mitochondrial fuel oxidation in isolated skeletal muscle. Specifically, it demonstrated a 51 ± 4% inhibition of CO2 production from palmitate after 25 hours, a statistically significant effect (P < 0.005). wikipedia.orgwikidata.org This direct action on muscle glucose metabolism appears to be independent of peroxisome proliferator-activated receptor gamma (PPARγ)-mediated gene expression, suggesting additional mechanisms of action for this compound beyond its PPARγ agonism. wikipedia.orgwikidata.org
Table 2: Inhibition of Mitochondrial Fuel Oxidation by this compound in Isolated Rat Skeletal Muscle
| Compound | Percent Inhibition of CO2 Production from Palmitate (after 25h) | P-value (vs. Control) |
| This compound | -51 ± 4% | < 0.005 |
While this compound demonstrated clear effects on muscle insulin sensitivity and glucose metabolism, specific in vivo data detailing its direct impact on insulin sensitivity in adipose tissue or liver were not found in the provided research. The broader class of thiazolidinediones is generally known to enhance insulin sensitivity in skeletal muscle, liver, and adipose tissue, and to promote fat redistribution from liver and skeletal muscle to adipocytes. mims.com However, these are general characteristics of TZDs and not specific findings for this compound in these particular tissues.
Future Research Directions and Broader Academic Implications
Further Elucidation of PPARγ-Independent Mechanisms for BM152054
While this compound acts as a potent PPARγ activator, crucial evidence suggests that its metabolic actions extend beyond this established pathway. Research indicates that PPARγ-independent mechanisms are involved in the responses elicited by this compound and other TZD compounds wikipedia.org. This is supported by observations where the amplitude of metabolic responses does not always correlate with the PPARγ-activating efficacies of different TZDs, and by the rapid onset of some TZD-induced metabolic changes mims.com.
A notable finding is the differential effect of this compound on glucose oxidation compared to BM13.1258, despite both compounds exhibiting similar PPARγ activation potentials and improving insulin-stimulated muscle glycogen (B147801) synthesis wikipedia.org. This discrepancy strongly suggests the involvement of a PPARγ-independent mechanism in this compound's influence on muscle glucose oxidation wikipedia.org. Furthermore, direct inhibition of mitochondrial fuel oxidation in isolated skeletal muscle by TZDs, including this compound, has been identified as a group-specific effect that operates independently of PPARγ-mediated gene expression mims.com. Future research should aim to precisely identify these non-canonical pathways. This could involve investigating whether this compound, like other PPARγ ligands, activates intracellular signaling cascades such as the extracellular signal-regulated kinase (ERK) cascade through PPARγ-independent mechanisms, potentially via plasma membrane-bound receptors or transactivation of epidermal growth factor receptor (EGFR) guidetopharmacology.org. Understanding these alternative signaling pathways, whether "nongenomic" (cytosolic) or "genomic" (activating non-PPAR transcription factors), is critical for a comprehensive understanding of this compound's pharmacology guidetopharmacology.org.
Translational Relevance of In Vitro Findings to In Vivo Physiological Contexts
Translating promising in vitro findings to in vivo physiological contexts is a fundamental challenge in drug discovery, and this compound provides a valuable case study sigmaaldrich.com. Studies on this compound have demonstrated its potent PPARγ-activating properties in in vitro transient transfection assays wikipedia.org. Correspondingly, in vivo oral treatment with this compound in insulin-resistant obese rats improved insulin-stimulated muscle glycogen synthesis to a similar extent as its in vitro PPARγ activation wikipedia.org.
However, the translational landscape is not without complexities. Acute in vitro exposure of muscles to this compound elicited a distinct catabolic response of glucose metabolism, which was not prominently observed with chronic oral treatment in vivo wikipedia.org. This highlights the necessity for meticulous investigation into the factors influencing the concordance between in vitro and in vivo results. While some studies suggest that mechanisms perturbed in vitro are consistent with those perturbed in vivo, a relatively small number of in vitro matches are directly observed in vivo fishersci.com. Future research should focus on developing more predictive in vitro models and integrating advanced computational modeling and simulation techniques to better forecast this compound's behavior in complex biological systems and ultimately in human clinical trials sigmaaldrich.com. This includes exploring the impact of drug metabolism, distribution, and the broader physiological environment on the compound's multifaceted actions.
Exploration of Novel Therapeutic Strategies Targeting Multiple Pathways
The evidence that this compound influences muscle glucose metabolism through more than one mechanism of action—encompassing both PPARγ-dependent insulin (B600854) sensitization and PPARγ-independent effects on glucose oxidation—underscores its potential as a compound for novel therapeutic strategies wikipedia.org. This multi-mechanistic profile suggests that this compound, or its optimized analogs, could be leveraged to target multiple pathways simultaneously, a strategy increasingly recognized for overcoming drug resistance and enhancing therapeutic efficacy in various diseases flybase.orgmims.comnih.gov.
Potential for this compound in Broader Metabolic Disorder Research (beyond Type 2 Diabetes)
This compound belongs to the thiazolidinedione class, primarily known for its role in treating type 2 diabetes mellitus (T2DM) wikipedia.orgmims.com. However, its demonstrated PPARγ-independent effects on glucose metabolism open avenues for its potential application in a wider spectrum of metabolic disorders beyond T2DM. Metabolic syndrome, characterized by a cluster of abnormalities including insulin resistance, abdominal obesity, hypertension, and dyslipidemia, predisposes individuals to various conditions such as cardiovascular diseases and neurological disorders nih.gov.
Similar to how other antidiabetic drugs like metformin (B114582) are being repurposed and investigated for indications beyond T2DM, including cancer prevention, renal protection, Alzheimer's disease, and metabolic dysfunction-associated steatotic liver disease, this compound could hold promise in these areas tocris.com. Its ability to affect glucose oxidation independently of PPARγ suggests a broader impact on cellular energy metabolism that could be beneficial in conditions where metabolic dysregulation plays a central role wikipedia.orgmims.com. Future studies should investigate this compound's effects on lipid metabolism, inflammation, and cellular energetics in various preclinical models of metabolic syndrome components and related diseases to uncover its full therapeutic potential.
Structure-Activity Relationship (SAR) Studies for Optimized Analogs
Structure-Activity Relationship (SAR) studies are indispensable in drug development, aiming to delineate the relationship between a molecule's chemical structure and its biological activity citeab.comwikidata.org. For this compound, conducting comprehensive SAR studies is paramount for designing optimized analogs with enhanced efficacy, improved selectivity for desired pathways, and potentially reduced off-target effects.
The observed differences in glucose oxidation between this compound and BM13.1258, despite their similar PPARγ activation, provide a strong foundation for SAR investigations wikipedia.org. By systematically modifying the chemical structure of this compound, researchers can identify the specific molecular features responsible for its distinct PPARγ-dependent and PPARγ-independent actions. This knowledge would enable the rational design of novel compounds that selectively enhance or diminish certain effects, leading to more targeted and effective therapeutic agents. Such studies would involve synthesizing a variety of structural analogs and rigorously determining their biological activities in vitro and in vivo, ultimately optimizing their pharmacological properties probes-drugs.orgnih.gov.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
